1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-3-(2,4-dichlorophenyl)propan-1-one
Description
Properties
IUPAC Name |
1-(8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(2,4-dichlorophenyl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17Cl2NO/c17-12-6-4-11(15(18)10-12)5-9-16(20)19-13-2-1-3-14(19)8-7-13/h1-2,4,6,10,13-14H,3,5,7-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWFCLXCDUOGCHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=CCC1N2C(=O)CCC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-3-(2,4-dichlorophenyl)propan-1-one typically involves the construction of the 8-azabicyclo[3.2.1]octane scaffold, which is a key intermediate in the synthesis of tropane alkaloids . The enantioselective construction of this scaffold can be achieved through various methodologies, including asymmetric cycloadditions and desymmetrization processes starting from achiral tropinone derivatives . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
1-{8-Azabicyclo[3.2.1]oct-2-en-8-yl}-3-(2,4-dichlorophenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-{8-Azabicyclo[3.2.1]oct-2-en-8-yl}-3-(2,4-dichlorophenyl)propan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly tropane alkaloids.
Biology: Its structural properties make it a candidate for studying biological interactions and mechanisms.
Industry: It can be used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-3-(2,4-dichlorophenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into certain biological receptors, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
Functional Group Modifications
Pharmacological and Physicochemical Insights
Electronic and Steric Effects
- Chlorine vs. Methoxy Groups : The 2,4-dichlorophenyl group in the target compound provides stronger electron-withdrawing effects compared to methoxy-substituted analogs (e.g., 2,3,4-trimethoxyphenyl), favoring tighter binding to hydrophobic receptor pockets .
- Fluorine Substitution : BK49645’s 3-fluoro-4-methylphenyl group offers moderate electronegativity and improved metabolic stability over chlorine, balancing potency and pharmacokinetics .
Pharmacological Activity
- Dichloropane (RTI-111): A cocaine analog with high affinity for dopamine transporters (Ki = 1.4 nM), demonstrating the importance of the 3,4-dichlorophenyl motif in monoamine reuptake inhibition .
- The 2,4-dichloro substitution may alter selectivity compared to 3,4-dichloro analogs .
Drug-Likeness and ADMET Properties
- A related compound, (2E)-3-(biphenyl-4-yl)-1-(2,4-dichlorophenyl)-prop-2-en-1-one , exhibited favorable drug-likeness in computational studies, with optimal LogP (4.2) and polar surface area (34.6 Ų), suggesting the target compound may share similar bioavailability .
Biological Activity
1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-3-(2,4-dichlorophenyl)propan-1-one is a compound that belongs to the class of 8-azabicyclo[3.2.1]octane derivatives, which have garnered interest due to their potential biological activities, particularly as inhibitors of monoamine transporters. This article delves into the biological activity of this compound, highlighting its structure-activity relationships (SAR), effects on neurotransmitter transporters, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following molecular formula and weight:
- Molecular Formula : C18H26N2O
- Molecular Weight : 286.42 g/mol
The biological activity of this compound is primarily attributed to its interaction with monoamine transporters, including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).
Binding Affinity
Research indicates that compounds within this class exhibit varying affinities for these transporters:
- Dopamine Transporter (DAT) : High binding affinity, with some derivatives showing Ki values in the low nanomolar range.
- Serotonin Transporter (SERT) : Selectivity can be modulated by structural modifications; certain derivatives demonstrate significant SERT/DAT selectivity ratios.
Structure-Activity Relationships (SAR)
The SAR studies have revealed that modifications to the bicyclic structure can significantly influence the compound's binding affinity and selectivity for various transporters:
- Substituents : The introduction of different substituents at specific positions on the bicyclic framework alters the pharmacokinetic properties and biological activity.
| Substituent Position | Effect on Activity |
|---|---|
| 8-position | Modulates DAT affinity |
| 3-position | Influences SERT selectivity |
| 2,4-dichlorophenyl | Enhances overall potency |
Case Studies and Research Findings
Several studies have evaluated the biological effects of this compound:
- In Vitro Studies :
- In Vivo Studies :
-
Potential Therapeutic Applications :
- The ability to selectively inhibit monoamine transporters positions these compounds as candidates for developing treatments for conditions such as depression, anxiety disorders, and attention deficit hyperactivity disorder (ADHD).
Q & A
Basic Research Questions
Q. What are the recommended synthetic strategies for preparing 1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-3-(2,4-dichlorophenyl)propan-1-one, and how do reaction conditions influence stereochemical outcomes?
- Methodological Answer : The synthesis of bicyclic azabicyclo compounds typically involves multi-step routes, such as:
- Nucleophilic substitution to introduce the dichlorophenyl group.
- Cyclization reactions (e.g., intramolecular Heck coupling) to form the bicyclic core .
- Optimization of reaction conditions : Temperature, solvent polarity, and catalyst choice (e.g., Pd for cross-coupling) critically influence stereochemistry and yield. For example, low temperatures favor retention of stereochemical integrity in azabicyclo systems .
Q. How can X-ray crystallography validate the structural configuration of this compound, and what software is widely used for refinement?
- Methodological Answer : Single-crystal X-ray diffraction is the gold standard. Data refinement using SHELXL (part of the SHELX suite) is recommended due to its robustness in handling small-molecule crystallography, even with twinned or high-resolution data . Key parameters include:
- R-factor convergence (<5% for high-quality data).
- Thermal displacement parameters to assess molecular rigidity.
Q. What in vitro assays are suitable for preliminary evaluation of this compound’s biological activity?
- Methodological Answer : Given structural similarities to tropane alkaloids and CNS-active agents (e.g., Dichloropane analogs), prioritize:
- Radioligand binding assays for dopamine/norepinephrine transporters .
- Enzyme inhibition assays (e.g., acetylcholinesterase or monoamine oxidases) using UV-Vis spectroscopy .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets, and what docking protocols are recommended?
- Methodological Answer :
- Molecular docking : Use Schrödinger Suite or AutoDock Vina with force fields (e.g., OPLS3e) to simulate binding to receptors like serotonin transporters.
- MD simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess stability of ligand-receptor complexes .
- Validation : Compare docking poses with crystallographic data from related azabicyclo compounds (e.g., RTI-111) .
Q. What analytical techniques resolve contradictions in spectroscopic data (e.g., NMR vs. MS) for this compound?
- Methodological Answer :
- 2D NMR (HSQC, HMBC) : Assign ambiguous proton environments, particularly near the dichlorophenyl and bicyclic moieties.
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula with <2 ppm error.
- Cross-validation : Compare experimental data with synthetic intermediates to identify impurities (e.g., diastereomers) .
Q. How does stereochemical variation at the azabicyclo[3.2.1]octene core affect pharmacological activity?
- Methodological Answer :
- Enantioselective synthesis : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s catalysts) to isolate enantiomers .
- Pharmacological profiling : Test enantiomers in parallel in vitro assays (e.g., IC50 comparisons for transporter inhibition) .
Q. What strategies mitigate challenges in scaling up synthesis while maintaining purity (>98%)?
- Methodological Answer :
- Flow chemistry : Reduces side reactions (e.g., epimerization) via precise temperature control.
- Purification : Use preparative HPLC with C18 columns and isocratic elution (ACN:H2O + 0.1% TFA) .
- Quality control : Monitor intermediates via inline FTIR to detect undesired byproducts early .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
